5,7-Bis(trifluoromethyl)-4-hydrazinoquinoline

Antibacterial Quinoline Drug Discovery

This specialized fluorinated building block features dual electron-withdrawing 5,7-bis(trifluoromethyl) groups that enhance metabolic stability and fine-tune lipophilicity. The reactive 4-hydrazino handle enables efficient hydrazone formation for medicinal chemistry campaigns. Ideal for developing SAR libraries against parasitic targets and designing metal-chelating ligands. Choose for reproducible, high-purity R&D results.

Molecular Formula C11H7F6N3
Molecular Weight 295.18 g/mol
Cat. No. B12840090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Bis(trifluoromethyl)-4-hydrazinoquinoline
Molecular FormulaC11H7F6N3
Molecular Weight295.18 g/mol
Structural Identifiers
SMILESC1=CN=C2C=C(C=C(C2=C1NN)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C11H7F6N3/c12-10(13,14)5-3-6(11(15,16)17)9-7(20-18)1-2-19-8(9)4-5/h1-4H,18H2,(H,19,20)
InChIKeyCXDHWSBUWFUCFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Bis(trifluoromethyl)-4-hydrazinoquinoline: Baseline Overview for Scientific Procurement


5,7-Bis(trifluoromethyl)-4-hydrazinoquinoline (CAS: 1065076-26-7) is a fluorinated heterocyclic building block characterized by a quinoline core with trifluoromethyl (-CF3) groups at the 5 and 7 positions and a hydrazino (-NHNH2) substituent at the 4-position . Its molecular formula is C11H7F6N3, with a molecular weight of 295.18 g/mol . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry for the development of novel derivatives, where the electron-withdrawing CF3 groups can modulate lipophilicity and metabolic stability .

Procurement Alert: Why 5,7-Bis(trifluoromethyl)-4-hydrazinoquinoline Cannot Be Substituted with Common Quinoline Analogs


Simple substitution of 5,7-Bis(trifluoromethyl)-4-hydrazinoquinoline with generic 4-hydrazinoquinoline or other monosubstituted analogs is not scientifically justifiable due to the significant impact of the dual 5,7-bis(trifluoromethyl) groups on key molecular properties. These strong electron-withdrawing substituents are known to substantially alter the electronic distribution of the quinoline core, thereby affecting its reactivity profile, lipophilicity, and potential interactions with biological targets . While head-to-head quantitative data for this specific compound is absent from the primary literature, this structural feature is a critical differentiator from compounds like 4-hydrazinoquinoline or 7-chloro-4-hydrazinoquinoline, which lack this specific fluorination pattern and thus possess different physicochemical and pharmacological profiles [1].

Quantitative Evidence Assessment: 5,7-Bis(trifluoromethyl)-4-hydrazinoquinoline Differentiation Data


Antibacterial Potential: Class-Level Inference vs. Direct Comparator Data for 5,7-Bis(trifluoromethyl)-4-hydrazinoquinoline

No direct quantitative antibacterial data (e.g., MIC, zone of inhibition) is available in the public domain for 5,7-Bis(trifluoromethyl)-4-hydrazinoquinoline. Claims of antibacterial activity are based on class-level inference from other quinoline derivatives. For example, a study on (bis)trifluoromethyl-promoted N-aryl biquinoline derivatives demonstrated antimicrobial activity against Mycobacterium tuberculosis H37Rv with MIC values ranging from 3.12 to 12.5 µg/mL [1]. However, this data pertains to a different chemical series and cannot be used to quantify the activity of the target compound. Similarly, the class of 4-hydrazinoquinolines shows promise, but specific potency is not established for this molecule .

Antibacterial Quinoline Drug Discovery

Lipophilicity: Comparative Physicochemical Property Analysis with 4-Hydrazinoquinoline

The introduction of two trifluoromethyl groups is a well-established strategy to increase lipophilicity, which can enhance membrane permeability and metabolic stability. This is supported by calculated physicochemical properties. 5,7-Bis(trifluoromethyl)-4-hydrazinoquinoline has a calculated XLogP3-AA of 3.2 . In contrast, the parent scaffold, 4-hydrazinoquinoline, is expected to be significantly less lipophilic. This difference is a key, albeit class-level, factor for researchers designing compounds for improved cellular uptake or CNS penetration. Direct experimental logP values are not available for either compound in the public domain.

Physicochemical Properties Lipophilicity Drug Design

Antileishmanial Activity: Evidence from a Structurally Related 4-Hydrazinoquinoline Derivative

Direct activity data for 5,7-Bis(trifluoromethyl)-4-hydrazinoquinoline against Leishmania species is absent. However, a study on a structurally related derivative, AMQ-j (a 7-chloro-4-hydrazinoquinoline derivative), provides class-level context. AMQ-j demonstrated significant in vitro and in vivo antileishmanial activity against Leishmania amazonensis, inducing autophagy and apoptosis in the parasite. In vivo intralesional treatment in BALB/c mice effectively reduced parasite burden and lesion size without significant hepatic or renal toxicity markers [1]. This data suggests the 4-hydrazinoquinoline scaffold has potential, but the specific contribution of the 5,7-bis(trifluoromethyl) substitution remains unquantified.

Antileishmanial 4-Hydrazinoquinoline Neglected Tropical Diseases

Targeted Application Scenarios for 5,7-Bis(trifluoromethyl)-4-hydrazinoquinoline in R&D


Synthesis of Novel Fluorescent Probes and Sensors

The 4-hydrazino group serves as a versatile reactive handle for condensation with aldehydes and ketones to form hydrazones. This can be leveraged to create novel fluorescent probes, where the electron-withdrawing 5,7-bis(trifluoromethyl) groups on the quinoline core may fine-tune the photophysical properties (e.g., emission wavelength, quantum yield) of the resulting conjugates . This application is a direct extension of the compound's defined role as a specialized building block.

Lead Optimization in Antiparasitic Drug Discovery

Given the class-level evidence of antileishmanial activity for a related 4-hydrazinoquinoline derivative , this specific compound could be used in medicinal chemistry campaigns to generate and screen a library of novel analogs. The objective would be to establish a structure-activity relationship (SAR) for the 5,7-bis(trifluoromethyl) motif against Leishmania or other parasitic targets. Its unique substitution pattern makes it a valuable comparator in such studies to determine the impact of fluorination on potency and selectivity.

Development of Metal-Binding Ligands for Catalysis or Sensing

Hydrazino and hydrazone derivatives are known for their ability to chelate metal ions. The electron-deficient quinoline core of 5,7-Bis(trifluoromethyl)-4-hydrazinoquinoline could lead to the development of unique ligands with altered redox properties and stability. These ligands could find applications in transition-metal catalysis or in the design of selective chemosensors for specific metal cations . This application leverages its distinct electronic structure, a key differentiator from non-fluorinated analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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